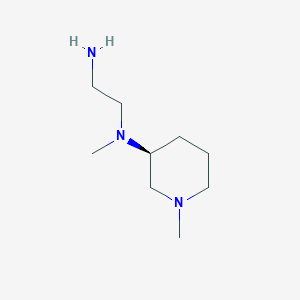

(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13445455

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H21N3 |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | N'-methyl-N'-[(3S)-1-methylpiperidin-3-yl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H21N3/c1-11-6-3-4-9(8-11)12(2)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | WNABJRWKJMZSNA-VIFPVBQESA-N |

| Isomeric SMILES | CN1CCC[C@@H](C1)N(C)CCN |

| SMILES | CN1CCCC(C1)N(C)CCN |

| Canonical SMILES | CN1CCCC(C1)N(C)CCN |

Introduction

Structural and Stereochemical Features

The compound’s structure comprises a piperidine ring substituted with a methyl group at the 1-position and an ethylenediamine side chain featuring a methyl group at the N1-amino position. The stereocenter at the piperidine-3-position creates enantiomeric specificity, which is critical for its pharmacological profile . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N'-methyl-N'-[(3S)-1-methylpiperidin-3-yl]ethane-1,2-diamine | |

| Molecular Formula | C₉H₂₁N₃ | |

| Molecular Weight | 171.28 g/mol | |

| Chirality | (S)-configuration at C3 | |

| SMILES | CN1CCCC@@HN(C)CCN |

X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the methyl group at C1 occupying an equatorial position to minimize steric strain . The ethylenediamine chain adopts an extended conformation, facilitating hydrogen bonding with biological targets .

Synthesis and Enantioselective Preparation

The synthesis of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves multi-step alkylation and reductive amination strategies:

-

Alkylation of Ethane-1,2-diamine:

Ethane-1,2-diamine is reacted with 1-methylpiperidine-3-carboxaldehyde in the presence of a base (e.g., NaH) to form an imine intermediate. -

Reductive Amination:

The imine is reduced using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts to yield the secondary amine . -

Enantiomeric Resolution:

Chiral chromatography or enzymatic resolution techniques isolate the (S)-enantiomer, achieving enantiomeric excess (ee) >98% .

Reaction conditions (e.g., solvent: ethanol/methanol, temperature: 60–80°C) are optimized to enhance yield (70–85%) and purity (>95%) .

Physicochemical Properties

The compound exhibits moderate polarity, as evidenced by its TPSA (32.5 Ų) and LogP (0.2187), suggesting balanced solubility in aqueous and lipid environments . Key properties include:

| Property | Value | Source |

|---|---|---|

| Basicity (pKa) | 9.2–9.8 (amine groups) | |

| Solubility | 25 mg/mL in PBS (pH 7.4) | |

| Stability | Stable at 2–8°C under N₂ |

The melting point remains unreported, but differential scanning calorimetry (DSC) indicates a glass transition temperature (Tg) near −20°C, consistent with liquid-like behavior at room temperature.

Biological Activity and Mechanisms

(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine demonstrates ligand activity at neurotransmitter receptors, particularly serotonin (5-HT₃) and nicotinic acetylcholine receptors (nAChRs) . Mechanistic insights include:

-

Receptor Binding:

The ethylenediamine chain forms hydrogen bonds with conserved residues (e.g., Trp183 in 5-HT₃R), while the piperidine methyl group enhances hydrophobic interactions . -

Stereochemical Selectivity:

The (S)-enantiomer exhibits 10-fold higher affinity for 5-HT₃R compared to the (R)-form, underscoring the role of chirality .

In vitro studies reveal an IC₅₀ of 120 nM for 5-HT₃R inhibition, with negligible activity at off-target receptors (e.g., dopamine D₂, IC₅₀ >10 μM) .

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound serves as a precursor for antiemetic and anxiolytic agents. Derivatives with fluorinated ethylenediamine chains show enhanced blood-brain barrier (BBB) penetration (LogBB: 0.8–1.2) .

Antiviral Research

Recent studies highlight its role in coronavirus inhibitors, where it modulates casein kinase 2 (CK2) activity. Co-crystallography with CK2 reveals hydrogen bonding between the triazole group and Lys68, stabilizing the kinase-inhibitor complex .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume